molecular formula C15H24N2O4 B1501556 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate CAS No. 495414-81-8

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1501556
CAS No.: 495414-81-8
M. Wt: 296.36 g/mol
InChI Key: BLRYELPWMVHGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C15H24N2O4 . It has a molecular weight of 296.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-8,10-11H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.046 g/mL at 25 °C . It is a liquid at room temperature .

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it is a key intermediate in the synthesis of Vandetanib, an anticancer drug, highlighting its role in the development of novel therapeutic agents (Wang, Wang, Tang, & Xu, 2015).

Role in the Synthesis of Biologically Active Compounds

This compound also plays a critical role in the synthesis of biologically active compounds such as crizotinib, a medication used to treat non-small cell lung cancer (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016). The versatility in synthesizing complex molecules demonstrates its importance in medicinal chemistry.

Application in Asymmetric Synthesis

An efficient and practical asymmetric synthesis method for a derivative of this compound has been developed for the synthesis of nociceptin antagonists, used in pain management (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009). This showcases its application in synthesizing specific stereochemical configurations of drug molecules.

Contribution to Molecular Structure Research

Research on derivatives of this compound contributes to the understanding of molecular structures, as evidenced by studies involving X-ray diffraction analysis and spectral studies (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). This research is crucial for drug design and the development of new materials.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRYELPWMVHGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693296
Record name 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495414-81-8
Record name 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

LDA (2M solution in THF/heptane/ethylbenzene, 97.15 ml, 0.194 mol) was added under an argon atmosphere to THF (300 ml) at −5° C., piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (25 g, 0.097 mol) in THF (100 ml) was then added dropwise and the mixture was stirred for 3 hour at −5° C. Then bromoacetonitrile (23.3 g, 0.194 mol) was added at −5° C. and the mixture was stirred overnight at RT. The solvent was evaporated off, the residue partitioned between AcOEt and water. The layers were separated, the organic layer was washed with brine, dried over sodium sulphate and then concentrated to give 4-cyanomethyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (36 g) as a dark brown oil which was essentially pure and used in the next step without further purification. MS (ESI): 197.3 [(M-Boc)H+].
Name
Quantity
97.15 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
23.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.